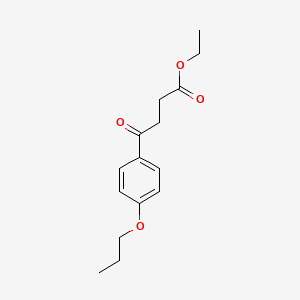

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various ethyl butanoate derivatives has been explored in the provided papers. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, with its structure confirmed using various spectroscopic techniques . Similarly, a multistep synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was developed, starting from commercially available l-DOPA . Another study reported the synthesis of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, with their structures characterized by NMR and X-ray diffraction . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using a variety of techniques. For example, FT-IR, NMR, and ESI-MS were used to confirm the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray diffraction was employed to determine the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, revealing a one-dimensional parallel structure . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was also elucidated, showing the compound exists as the enamine tautomer in the solid state .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving ethyl butanoate derivatives. The chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate resulted in the formation of novel (1H-1,2,3-triazol-5-yl)acetic acids . The decomposition reactions of model biofuels, including ethyl propanoate, were studied, revealing the lowest energy decomposition path and potential energy barriers . The synthesis of 4-phenyl-2-butanone from ethyl acetoacetate through a series of reactions, including Claisen's condensation and substitution reactions, was also described .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using computational methods and experimental techniques. Density functional theory (DFT) was used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . The enthalpies of formation and bond dissociation energies for ethyl propanoate were estimated using the CBS-QB3 method . The herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were evaluated, with one compound showing comparable activity to a commercial herbicide .

Aplicaciones Científicas De Investigación

Chemoselective Reactions

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been explored in chemoselective reactions. For instance, Pokhodylo, Matiychuk, and Obushak (2009) studied the reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, finding it chemoselectively forms one of two possible isomers, leading to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids (Pokhodylo et al., 2009).

Photolabile Protecting Groups in Nanofluidics

Ali et al. (2012) utilized a derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This innovative application involved synthetic ion channels, where irradiation removed hydrophobic molecules, enabling ionic species' UV-light-triggered transport (Ali et al., 2012).

Novel Synthesis Approaches

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been integral in novel synthetic methods. Harikrishnan et al. (2013) demonstrated a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction for synthesizing novel tetrahydropyrimidines (Harikrishnan et al., 2013).

Fluorescence Properties in New Compounds

Krzyżak, Śliwińska, and Malinka (2015) synthesized new compounds, including derivatives of ethyl 4-oxo-4-(4-propoxyphenyl)butanoate, exploring their fluorescence properties in different solvents. These findings highlight potential applications in optical materials and sensing technologies (Krzyżak et al., 2015).

Enzymatic Activity and Inhibitors

In the field of biochemistry, Nazir et al. (2018) investigated indole-based hybrid oxadiazole scaffolds involving ethyl 4-(1H-indol-3-yl)butanoate. Their studies on urease inhibitors showcased significant therapeutic potential for these compounds (Nazir et al., 2018).

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(4-propoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFWLZBMOHKLTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605848 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

CAS RN |

39496-81-6 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)